molecular formula C15H16N2O5 B12867682 Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate

Katalognummer: B12867682
Molekulargewicht: 304.30 g/mol
InChI-Schlüssel: NLYGYDKKOOOVPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoate group linked to a pyrimidinylmethoxy moiety, which is further substituted with methoxy groups at the 4 and 6 positions of the pyrimidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate typically involves the reaction of 4,6-dimethoxypyrimidine with methyl 4-hydroxybenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran. The mixture is stirred under nitrogen atmosphere at ambient temperature, followed by the addition of dimethyl carbonate. The reaction is quenched with hydrochloric acid, and the product is purified by recrystallization from hexane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (4,6-dimethoxypyrimidin-2-yl)carbamate: This compound has a similar pyrimidine structure but with different substituents.

    Bensulfuron-methyl: Another compound with a pyrimidine ring, used as a herbicide.

Uniqueness

Methyl [4-(4,6-Dimethoxypyrimidin-2-yl)methoxy]benzoate is unique due to its specific substitution pattern and the presence of both benzoate and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C15H16N2O5

Molekulargewicht

304.30 g/mol

IUPAC-Name

methyl 4-[(4,6-dimethoxypyrimidin-2-yl)methoxy]benzoate

InChI

InChI=1S/C15H16N2O5/c1-19-13-8-14(20-2)17-12(16-13)9-22-11-6-4-10(5-7-11)15(18)21-3/h4-8H,9H2,1-3H3

InChI-Schlüssel

NLYGYDKKOOOVPO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=N1)COC2=CC=C(C=C2)C(=O)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.